REACTION_SMILES
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[CH3:1][N:2]1[C:3](=[O:16])[CH:4]([NH:8][C:9](=[O:10])[O:11][C:12]([CH3:13])([CH3:14])[CH3:15])[CH2:5][CH2:6][CH2:7]1.[ClH:23].[O:17]1[CH2:18][CH2:19][O:20][CH2:21][CH2:22]1>>[CH3:1][N:2]1[C:3](=[O:16])[CH:4]([NH2:8])[CH2:5][CH2:6][CH2:7]1.[ClH:23]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN1CCCC(NC(=O)OC(C)(C)C)C1=O
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1COCCO1
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Name
|
|
Type
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product
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Smiles
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CN1CCCC(N)C1=O
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Name
|
|
Type
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product
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Smiles
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Cl
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
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[CH3:1][N:2]1[C:3](=[O:16])[CH:4]([NH:8][C:9](=[O:10])[O:11][C:12]([CH3:13])([CH3:14])[CH3:15])[CH2:5][CH2:6][CH2:7]1.[ClH:23].[O:17]1[CH2:18][CH2:19][O:20][CH2:21][CH2:22]1>>[CH3:1][N:2]1[C:3](=[O:16])[CH:4]([NH2:8])[CH2:5][CH2:6][CH2:7]1.[ClH:23]
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CN1CCCC(NC(=O)OC(C)(C)C)C1=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1COCCO1
|
Name
|
|
Type
|
product
|
Smiles
|
CN1CCCC(N)C1=O
|
Name
|
|
Type
|
product
|
Smiles
|
Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |